

# Technical Guide: (2,2-2H2\_)Glycine

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Compound of Interest

Compound Name: (2,2-~2~H\_2\_)Glycine

Cat. No.: B046479

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CAS Number: 4896-75-7

# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (2,2-2H<sub>2</sub>\_)Glycine, a deuterated isotopologue of the simplest amino acid, glycine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.

## **Physicochemical Data**

A summary of the key physicochemical properties of (2,2-2H2\_)Glycine is presented in the table below.



Property	Value
CAS Number	4896-75-7[1]
Linear Formula	H <sub>2</sub> NCD <sub>2</sub> CO <sub>2</sub> H[1]
Molecular Weight	77.08 g/mol [1]
Appearance	White to off-white solid
Melting Point	~240 °C (decomposes)[1]
Isotopic Purity	Typically ≥98 atom % D[1]
Chemical Purity	Typically ≥98-99%

## Synthesis of (2,2-2H2\_)Glycine

The synthesis of  $(2,2^{-2}H_2)$ Glycine is most commonly achieved through a direct hydrogendeuterium exchange reaction of unlabeled glycine. This method is efficient and provides high levels of deuterium incorporation at the  $\alpha$ -carbon.

# Experimental Protocol: Platinum-Catalyzed H/D Exchange

This protocol is adapted from a general method for the direct deuteration of amino acids.[2]

#### Materials:

- Glycine (unlabeled)
- Platinum on carbon (Pt/C, e.g., 3 wt%)
- Deuterium oxide (D2O, 99.9 atom % D)
- 2-Propanol
- Celite
- High-pressure reaction vessel with a Teflon liner



### Procedure:

- In a Teflon-lined high-pressure vessel, combine 1 gram of glycine, 0.40 grams of Pt/C catalyst, 4 mL of 2-propanol, and 40 mL of D<sub>2</sub>O.[2]
- Seal the vessel and place it in a heating apparatus with magnetic stirring to ensure uniform temperature.
- Heat the reaction mixture to 200 °C and maintain this temperature with continuous stirring for 24 hours.[2]
- After 24 hours, cool the reaction vessel to room temperature (20 °C).[2]
- Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Further filter the filtrate through a 0.22 μm filter to remove any fine particles.[2]
- Remove the solvent from the filtrate by evaporation under reduced pressure to obtain the crude deuterated glycine.
- To remove any impurities, the crude product can be washed with ethanol.
- Dry the final product under vacuum to yield (2,2-2H2 )Glycine as a white solid.

Expected Yield and Purity: Under these conditions, deuteration levels at the  $\alpha$ -position of glycine can exceed 90%.[2] For instance, one study reported an incorporation rate of 91.0%.[2]

Caption: Experimental workflow for the synthesis of (2,2-2H2 )Glycine.

# **Analytical Data**

The isotopic enrichment and purity of (2,2-2H2\_)Glycine are typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## NMR Spectroscopy

¹H NMR: In the ¹H NMR spectrum of (2,2-²H<sub>2</sub>\_)Glycine, the signal corresponding to the α-protons (typically a singlet around 3.55 ppm in D<sub>2</sub>O) will be significantly diminished or



absent, depending on the level of deuteration. The presence of a small residual signal can be used to quantify the isotopic purity.

• ¹³C NMR: The ¹³C NMR spectrum will show a signal for the α-carbon (around 44 ppm) that is coupled to deuterium, resulting in a multiplet (typically a triplet due to coupling with two deuterium atoms) instead of a singlet.[3] The carboxyl carbon signal appears around 175 ppm.[4]

## **Mass Spectrometry**

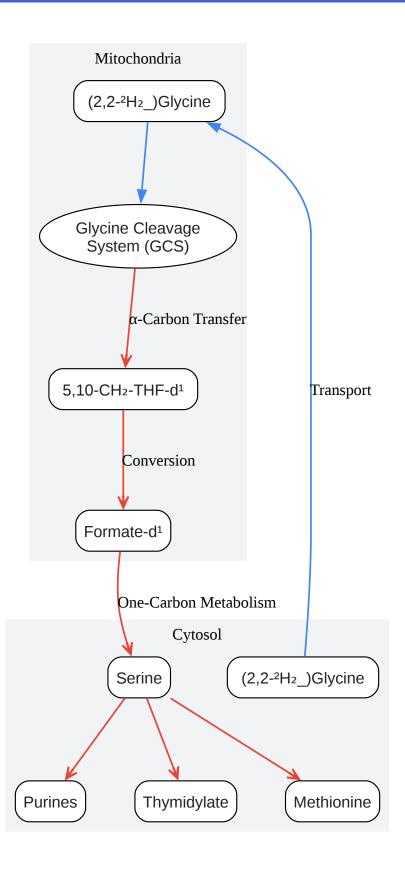
Electron ionization mass spectrometry of unlabeled glycine shows a molecular ion peak (M+) at m/z 75. For (2,2-2H<sub>2</sub>\_)Glycine, a mass shift of +2 is expected, with the molecular ion appearing at m/z 77. The relative intensities of the peaks at m/z 75, 76, and 77 can be used to determine the distribution of isotopic species and calculate the average deuterium incorporation.

## **Metabolic Fate and Signaling Pathways**

 $(2,2^{-2}H_2)$ Glycine is a valuable tracer for studying glycine metabolism. The deuterium atoms on the  $\alpha$ -carbon allow for the tracking of this molecule and its metabolic products through various pathways. A key pathway for glycine catabolism is the Glycine Cleavage System (GCS), which is primarily active in the mitochondria of the liver, kidneys, and brain.

The GCS decarboxylates glycine, and the α-carbon (now deuterated) is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH<sub>2</sub>-THF).[5][6] This one-carbon unit can then be utilized in various biosynthetic pathways, including the synthesis of serine, purines, and thymidylate.[6] The metabolic fate of the 2-carbon of glycine has been traced using [2-<sup>13</sup>C]glycine, and the same pathways are applicable to (2,2-<sup>2</sup>H<sub>2</sub>)Glycine.[6][7]





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Caption: Metabolic fate of the  $\alpha$ -carbon of (2,2- $^2H_2$ )Glycine.



## **Applications in Drug Development and Research**

- Metabolic Flux Analysis: (2,2-²H₂\_)Glycine can be used as a tracer in stable isotope-resolved metabolomics (SIRM) studies to quantify the flux through glycine-dependent pathways.[8][9]
   This is particularly relevant in cancer research, where alterations in one-carbon metabolism are a hallmark of many tumors.
- Pharmacokinetic Studies: Deuterated compounds are often used as internal standards in LC-MS/MS-based bioanalysis for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled analog of an analyte provides high accuracy and precision.
- Mechanism of Action Studies: By tracing the metabolic fate of glycine, researchers can elucidate the downstream effects of drugs that target enzymes involved in amino acid metabolism.
- Biomolecular NMR: Deuteration can simplify NMR spectra of larger biomolecules by reducing the number of proton signals and decreasing relaxation rates, which is beneficial for structural and dynamic studies.[10]

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